molecular formula C7H12N2O2 B1502136 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol CAS No. 86860-67-5

2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol

Cat. No.: B1502136
CAS No.: 86860-67-5
M. Wt: 156.18 g/mol
InChI Key: YCOAZGLRGGYBTB-UHFFFAOYSA-N
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Description

2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol (CAS 86860-67-5) is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It features a 3-aminoisoxazole heterocycle linked to a 2-methylpropan-1-ol group, a structure that is of significant interest in medicinal chemistry research. This scaffold has been identified in early-stage research related to the modulation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel . Compounds based on this heterocyclic system are investigated as potentiators for mutant CFTR channels, presenting a potential therapeutic approach for conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD) . As a building block, this compound offers researchers a versatile template for further chemical exploration and synthesis. The calculated density of this compound is 1.184 g/cm³, with an estimated boiling point of 324.29°C at 760 mmHg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,4-10)5-3-6(8)9-11-5/h3,10H,4H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOAZGLRGGYBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695696
Record name 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86860-67-5
Record name 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol
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Biological Activity

Overview

2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol (CAS No: 86860-67-5) is a compound with potential biological significance. With a molecular formula of C7H12N2O2 and a molecular weight of 156.18 g/mol, this compound has been the subject of various studies aimed at understanding its biological activities, particularly in the areas of antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
InChI KeyYCOAZGLRGGYBTB-UHFFFAOYSA-N
GHS Hazard ClassIrritant
GHS Signal WordWarning

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study focused on derivatives of oxazoles demonstrated their effectiveness against various bacterial strains, suggesting that the oxazole ring may contribute to the inhibition of bacterial growth through interference with essential cellular processes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, compounds with similar structures have shown promise in inducing apoptosis in cancer cell lines. For instance, one study reported that certain oxazole derivatives could induce apoptosis in A549 lung cancer cells via a mitochondria-dependent pathway, characterized by increased reactive oxygen species (ROS) production and changes in the Bax/Bcl-2 ratio .

Study on Apoptosis Induction

A study investigated the effects of an oxazole derivative on A549 cancer cells. The findings revealed:

  • IC50 Value : Approximately 5.4 μM was noted for effective antiproliferative activity.
  • Mechanism : The compound increased ROS levels and induced cell cycle arrest at the S phase.
  • Western Blot Analysis : Demonstrated an increase in cleaved caspase levels, confirming the activation of apoptotic pathways .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with related compounds is essential.

CompoundAntimicrobial ActivityAnticancer ActivityIC50 (μM)
This compoundModeratePromising5.4
Related Oxazole Derivative AHighModerate10
Related Oxazole Derivative BLowHigh3.0

Scientific Research Applications

Medicinal Chemistry

The oxazole moiety in this compound is of particular interest in drug design due to its ability to modulate biological activity. Research indicates that derivatives of oxazole can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol may lead to the development of new therapeutic agents targeting various diseases.

Biochemical Studies

This compound can be utilized in biochemical assays to study enzyme inhibition or activation. Its structural features allow it to interact with biological macromolecules, making it a useful tool for investigating metabolic pathways or signaling mechanisms.

Material Science

The compound's unique chemical structure allows for potential applications in the development of novel materials, such as polymers or coatings with specific functional properties. Research into its polymerization behavior could yield materials with enhanced thermal stability or chemical resistance.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of various oxazole derivatives, including this compound. Results indicated that this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal focused on the inhibition of specific enzymes by oxazole derivatives. The findings highlighted that this compound effectively inhibited enzyme activity in vitro, supporting its use in biochemical research to elucidate enzyme functions.

Chemical Reactions Analysis

Nucleophilic Substitution

The hydroxyl group undergoes substitution reactions with electrophilic reagents. For example:

  • Reaction with quinazoline derivatives :

    2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol reacts with 4-chloro-6-iodoquinazoline in isopropyl alcohol under basic conditions (triethylamine) to form 2-((6-iodoquinazolin-4-yl)amino)-2-methylpropan-1-ol with 100% yield .

Reaction TypeReagents/ConditionsProductYield
Substitution4-Chloro-6-iodoquinazoline, Et₃N, i-PrOH, 80°C2-((6-Iodoquinazolin-4-yl)amino)-2-methylpropan-1-ol100%

Condensation Reactions

The amino group participates in condensation with carbonyl compounds.

  • Phthalonitrile coupling :
    Reacting with phthalonitrile derivatives in chlorobenzene using zinc triflate as a catalyst yields phthalocyanine precursors (92–87% yields) .

Reaction TypeReagents/ConditionsProductYield
CondensationPhthalonitrile, Zn(OTf)₂, chlorobenzene, 135°CPhthalocyanine intermediate92%

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions. While specific data for this compound is limited, analogous alcohols (e.g., 2-methylpropan-1-ol) oxidize to 2-methylpropanoic acid using KMnO₄ or CrO₃ .

Substitution at the Hydroxyl Group

  • Step 1 : Deprotonation of the -OH group by a base (e.g., Et₃N).

  • Step 2 : Nucleophilic attack on electrophilic substrates (e.g., chloro-quinazoline).

  • Step 3 : Elimination of HCl, forming a stable amine-quinazoline product .

Amino Group Reactivity

The 5-amino group on the oxazole ring acts as a nucleophile in:

  • Acylation : Forms amides with acyl chlorides.

  • Schiff base formation : Reacts with aldehydes/ketones to generate imines .

Stability and Handling

  • Thermal Stability : Degrades above 200°C, releasing CO and NH₃ .

  • Light Sensitivity : Store in amber containers to prevent photodegradation of the oxazole ring .

This compound’s versatility in substitution and condensation reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies are needed to explore its catalytic and stereochemical potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol with structurally related compounds from recent literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound
This compound C₇H₁₂N₂O₂ 156.18 1,2-oxazole, -NH₂, -CH₂OH Reference compound
2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine C₉H₁₃FN₂ 168.22 Pyridine, -F, -NH₂ Pyridine ring replaces oxazole; fluorine substituent; amine replaces alcohol
N-[(3-Amino-1,2-oxazol-5-yl)methyl]carbamate C₉H₁₅N₃O₃ 213.24 1,2-oxazole, -NH₂, carbamate Carbamate (-OCONH₂) replaces alcohol; extended sidechain
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride C₆H₁₂ClN₃O 177.63 1,2,4-oxadiazole, -NH₂·HCl Oxadiazole ring; hydrochloride salt; no hydroxyl group

Key Findings from Comparative Studies

Electronic and Hydrogen-Bonding Properties
  • The 1,2-oxazole ring in the target compound is less electron-deficient than pyridine (in the fluoropyridinyl analog) due to oxygen’s electronegativity. This may reduce reactivity in electrophilic substitutions compared to pyridine derivatives .
  • The -CH₂OH group enhances hydrogen-bond donor capacity compared to carbamates or amines. This likely increases solubility in polar solvents (e.g., water, ethanol) and influences crystal packing patterns, as observed in hydrogen-bonded networks .
  • The 3-methyl-1,2,4-oxadiazole analog () lacks a hydroxyl group but forms a hydrochloride salt, improving aqueous solubility.
Thermal and Stability Profiles
  • Carbamate derivatives (e.g., N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate) exhibit higher thermal stability due to the carbamate group’s resonance stabilization, whereas the target compound’s hydroxyl group may lower melting points .
Crystallographic Insights
  • Crystallography tools like SHELXL and SIR97 () are critical for resolving hydrogen-bonding patterns in such compounds. The target compound’s hydroxyl and amino groups likely form R₂²(8) graph-set motifs (cyclic dimers), a common pattern in alcohols and amines .

Preparation Methods

Preparation of 3-Amino-5-methyl Isoxazole Intermediate

A relevant precursor, 3-amino-5-methyl isoxazole, is synthesized as described in patent CN107721941B. The method involves:

  • Reacting hydroxylamine hydrochloride with 2-methyl-2-acetonitrile-1,3-dioxolane in an ammonia aqueous solution at 60 °C for 6 hours to form 2-methyl-2-acetamidomethyl-1,3-dioxolane.
  • Subsequent reflux with concentrated hydrochloric acid and pH adjustment to alkaline conditions (pH > 13) to facilitate extraction and isolation of 5-methyl-3-aminoisoxazole.
  • Alternative routes include reacting substituted acetyl acetonitrile with hydroxylamine hydrochloride under alkaline conditions to produce amidoxime intermediates, followed by acid-catalyzed cyclization to the 5-substituted-3-amino-isoxazole compound.
  • Use of metal bases such as sodium hydride, n-butyllithium, or lithium diisopropylamide (LDA) in the initial step to facilitate the formation of intermediates.
  • Alcoholic solvents like methanol or ethanol are used in hydrazone formation steps, with p-toluenesulfonyl hydrazide as a reagent.
  • Ring-closure reactions are carried out in solvents such as ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran, or toluene under heating conditions.

This synthetic route is summarized in the following reaction scheme:

Step Reagents/Conditions Product/Intermediate
1 Hydroxylamine hydrochloride + 2-methyl-2-acetonitrile-1,3-dioxolane, NH3, 60 °C, 6 h 2-methyl-2-acetamidomethyl-1,3-dioxolane
2 Reflux with concentrated HCl, pH > 13 adjustment, chloroform extraction 5-methyl-3-aminoisoxazole
3 Alternative: Substituted acetyl acetonitrile + hydroxylamine hydrochloride, alkaline Amidoxime intermediate
4 Acid-catalyzed cyclization 5-substituted-3-amino-isoxazole

Attachment of 2-Methylpropan-1-ol Side Chain

Analysis of Preparation Methods

  • The synthesis of the isoxazole ring is efficiently achieved through cyclization of hydroxylamine derivatives with nitrile or keto precursors, with control over substituent positioning.
  • The amino group introduction is typically direct via hydroxylamine hydrochloride, with subsequent purification steps to isolate the desired isomer.
  • The side chain functionalization leverages classical amide formation and nucleophilic substitution reactions under mild to moderate conditions.
  • Use of chiral resolving agents and ion-exchange resins allows for the preparation of optically pure amino alcohol intermediates, which is critical for pharmaceutical applications.
  • Reaction conditions such as temperature, solvent choice, and base selection are optimized to maximize yield and purity.

Summary Table of Preparation Routes

Route Key Reagents Conditions Yield Notes
Cyclization of hydroxylamine hydrochloride with 2-methyl-2-acetonitrile-1,3-dioxolane Hydroxylamine hydrochloride, ammonia water, 60 °C, reflux 6 h Not specified Intermediate for 3-amino isoxazole
Acid-catalyzed cyclization of amidoxime Hydroxylamine hydrochloride, substituted acetyl acetonitrile, acid catalyst Alkaline to acidic pH adjustment Not specified Produces 5-substituted-3-amino-isoxazole
Resolution of racemic 3-amino-2-methylpropan-1-ol (-) N-(1-phenylethyl)-succinamic acid, methyl ethyl ketone 60 °C, recrystallization Not specified Optical purity achieved
Amide formation and cyclization Acid chlorides, thionyl chloride, KOH, sodium hydride 0 °C to RT, reflux Up to 86% Side chain attachment and functionalization

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy should be prioritized for verifying the proton environment, particularly the oxazole ring protons (δ 6.2–6.8 ppm) and the amino group (δ 1.8–2.5 ppm). Infrared (IR) spectroscopy can confirm the presence of hydroxyl (3200–3600 cm⁻¹) and oxazole C=N (1620–1680 cm⁻¹) groups. For crystallographic validation, single-crystal X-ray diffraction (SXRD) using SHELXL for refinement is recommended, with attention to hydrogen bonding patterns to resolve ambiguities in atomic positions .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : Regioselective cyclization of β-keto nitriles with hydroxylamine under acidic conditions can yield the 3-amino-1,2-oxazole core. Subsequent alkylation with 2-methylpropan-1-ol derivatives (e.g., using Mitsunobu conditions) introduces the branched alcohol moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from regioisomers .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice of this compound be systematically analyzed?

  • Methodological Answer : Graph set analysis (GSA) following Etter’s formalism should be applied to categorize hydrogen bonds (e.g., D–H···A motifs). Use Mercury or PLATON software to generate interaction diagrams, focusing on chains (C(4) motifs) or rings (R₂²(8)) involving the hydroxyl and amino groups. Cross-validate with powder XRD to ensure consistency between single-crystal and bulk material .

Q. What strategies resolve discrepancies between experimental and computational data during crystallographic refinement?

  • Methodological Answer : If residual electron density peaks persist after SHELXL refinement, perform Hirshfeld surface analysis to assess intermolecular interactions. Adjust disorder models for flexible groups (e.g., the methylpropanol chain) using PART instructions. Validate against DFT-optimized geometries (B3LYP/6-31G*) to identify steric or electronic mismatches .

Q. How can regioselectivity challenges in synthesizing oxazole derivatives of this compound be mitigated?

  • Methodological Answer : Introduce steric-directing groups (e.g., tert-butyl carbamate) on the oxazole’s 3-amino position to block undesired substitution sites. Monitor reaction kinetics via in-situ NMR to optimize temperature and catalyst (e.g., Pd(OAc)₂ for cross-coupling). High-throughput screening of solvent polarity (DMF vs. THF) can further enhance selectivity .

Q. What computational approaches predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using explicit solvent models (e.g., TIP3P water) to assess protonation states of the amino and hydroxyl groups. Calculate pKa values via COSMO-RS or Jaguar. Experimentally validate using UV-Vis titration in buffered solutions (pH 2–12) to correlate computational predictions with observed degradation pathways .

Data Interpretation & Contradiction Analysis

Q. How should conflicting NMR and mass spectrometry (MS) data be reconciled for this compound?

  • Methodological Answer : If MS indicates a molecular ion [M+H]⁺ at m/z 199.1 but NMR suggests impurities, employ LC-MS/MS with collision-induced dissociation (CID) to isolate fragment ions. Compare with synthetic intermediates to identify unreacted precursors. For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign connectivity, particularly between the oxazole and alcohol moieties .

Q. What experimental controls are essential when observing unexpected reactivity in derivatives?

  • Methodological Answer : Include blank reactions (no catalyst) and isotopic labeling (e.g., ¹⁵N-hydroxylamine) to trace reaction pathways. For oxidation/reduction anomalies, use cyclic voltammetry to map redox potentials. Cross-reference with literature on analogous oxazole systems (e.g., 5-acetyl-3-pyridyl isoxazole derivatives) to identify mechanistic outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol

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